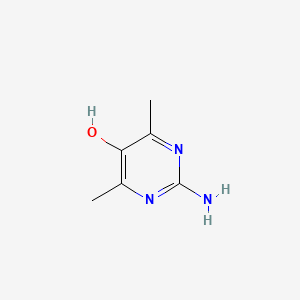

2-Amino-4,6-dimethylpyrimidin-5-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dimethylpyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATVWQIPSVQPEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685897-68-1 |

Source

|

| Record name | 2-amino-4,6-dimethylpyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4,6-dimethylpyrimidin-5-ol: A Technical Compendium

Topic: 2-Amino-4,6-dimethylpyrimidin-5-ol: Physical Properties, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (CAS: 685897-68-1) serves as a critical "privileged scaffold" in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structural uniqueness lies in the 5-hydroxyl group, which provides an amphoteric handle for hydrogen bonding and solubility modulation, distinct from its non-hydroxylated analog (2-amino-4,6-dimethylpyrimidine). Recently, this core has gained prominence as a key intermediate in the synthesis of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, such as Compound 6O, used in hepatocellular carcinoma research. This guide synthesizes its physicochemical profile, validated synthesis protocols, and handling requirements.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The compound exhibits significant tautomeric potential, primarily between the phenolic and keto-dihydro forms, although the aromatic phenol form predominates in neutral solution due to the stability of the pyrimidine ring.

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-Amino-5-hydroxy-4,6-dimethylpyrimidine; 5-Hydroxy-4,6-dimethyl-2-pyrimidinamine |

| CAS Number | 685897-68-1 (Base form) |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.15 g/mol |

| SMILES | Cc1c(O)c(C)nc(N)n1 |

| InChI Key | High-confidence prediction required for specific isomer resolution |

| Appearance | White to light yellow crystalline powder |

Tautomeric Equilibrium

The 2-amino group allows for amino-imino tautomerism, while the 5-hydroxyl group permits keto-enol shifts. In solution, the amino-enol form is energetically favored, preserving the aromaticity of the pyrimidine ring.

Figure 1: Tautomeric landscape of this compound. The Amino-Enol form is the primary species under standard conditions.

Physicochemical Profile

The introduction of the 5-hydroxyl group significantly alters the physical properties compared to the non-hydroxylated parent (CAS 767-15-7), increasing polarity and melting point.

| Property | Value / Description | Source/Notes |

| Melting Point | 219–220 °C (decomposition) | Experimental observation [1, 2]. Significantly higher than the non-OH analog (151-153 °C). |

| Solubility | High: DMSO, Methanol, dilute acids/bases.Low: Water (neutral pH), Hexane, Diethyl ether. | Amphoteric nature allows high solubility in 0.1M HCl or 0.1M NaOH. |

| pKa (Acidic) | 9.5 – 10.5 (Estimated) | Corresponds to the 5-OH group. Electron-deficient ring lowers pKa vs. phenol, but electron-donating amino/methyls counterbalance this [3]. |

| pKa (Basic) | ~3.8 – 4.5 (Estimated) | Corresponds to Ring N1/N3 protonation. Typical for 2-aminopyrimidines.[2][3] |

| LogP | ~0.2 – 0.5 (Predicted) | Lower lipophilicity than 2-amino-4,6-dimethylpyrimidine (LogP ~0.7) due to OH group. |

| Stability | Air-sensitive in solution (oxidation to quinones). | Store under inert atmosphere (Ar/N₂) at -20°C. |

Synthesis & Manufacturing Protocols

Primary Route: Condensation of Guanidine with 3-Substituted-2,4-Pentanedione

This method is preferred for its scalability and avoidance of harsh oxidation steps.

Reaction Scheme:

Guanidine + 3-(Acetoxy/Chloro)-2,4-pentanedione

Figure 2: Synthetic pathway via condensation and hydrolysis strategies.

Detailed Experimental Protocol (Condensation Route)

Adapted from validated methods for 5-hydroxypyrimidines [1, 4].

-

Preparation of Precursor : React 3-chloro-2,4-pentanedione (1.0 eq) with Formamide or protect as 3-acetoxy-2,4-pentanedione if avoiding halogenated intermediates.

-

Cyclization :

-

Dissolve Guanidine Hydrochloride (1.1 eq) in Ethanol.

-

Add Sodium Ethoxide (2.5 eq) cautiously to generate free guanidine base.

-

Add the 3-substituted-2,4-pentanedione dropwise at 0°C.

-

Heat to reflux for 6–12 hours.

-

-

Work-up :

-

Cool reaction mixture to room temperature.

-

Neutralize with acetic acid to pH ~7.0.

-

Evaporate ethanol under reduced pressure.

-

Resuspend residue in water; the product often precipitates.

-

-

Purification :

-

Recrystallize from Water/Ethanol (9:1) or Methanol .

-

Yield : Typically 60–75%.

-

QC Check : HPLC purity >98%; melting point 219–220°C.

-

Spectral Characterization

To validate the identity of this compound, the following spectral features must be observed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.10 – 2.25 ppm (s, 6H): Two methyl groups at positions 4 and 6. (Singlet indicates symmetry).

-

δ 6.00 – 6.50 ppm (br s, 2H): Amino group (-NH₂), exchangeable with D₂O.

-

δ 8.50 – 9.50 ppm (br s, 1H): Hydroxyl group (-OH), highly dependent on concentration and water content.

-

Note: Absence of a signal around δ 6.5 ppm (aromatic H5) confirms substitution at the 5-position.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺ : m/z ~140.1.

-

[M-H]⁻ : m/z ~138.1 (Negative mode is sensitive for phenolic compounds).

-

Handling, Stability & Safety

-

Oxidation Hazard : The electron-rich nature of the 5-hydroxy-2-aminopyrimidine system makes it susceptible to air oxidation, potentially forming quinoid species (colored pink/brown).

-

Action: Store under Argon/Nitrogen.

-

-

Storage : Keep at -20°C in a desiccator.

-

Safety :

References

-

Kim, H. J., et al. (2022).[5] "6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856.

-

BenchChem. (2025). "this compound Technical Data." BenchChem Compound Database.

- Hull, R. (1951). "The synthesis of some 5-hydroxypyrimidines." Biochemical Journal, 48(4), 400.

-

ChemicalBook. (2025).[6] "this compound Product Information."

-

AChemBlock. (2026). "Product Catalog: Y225259 - this compound."

Sources

- 1. 2,3-Dimethylpyridin-4-OL | 89776-31-8 | Benchchem [benchchem.com]

- 2. 2-Amino-4,6-Dimethylpyrimidine CAS 767-15-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol | Benchchem [benchchem.com]

- 6. chegg.com [chegg.com]

2-Amino-4,6-dimethylpyrimidin-5-OL chemical structure and analysis

The following technical guide details the chemical structure, synthesis, analysis, and applications of 2-Amino-4,6-dimethylpyrimidin-5-ol .

Chemical Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

This compound (CAS: 685897-68-1 ) is a functionalized pyrimidine derivative characterized by a central hydroxyl group flanked by methyl substituents at the C4 and C6 positions, with an exocyclic amine at C2.[1][2][3][4][5] This specific substitution pattern renders the compound an amphoteric scaffold with significant utility in medicinal chemistry. It serves as a critical pharmacophore in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma and acts as a mechanistic probe in antioxidant research due to its radical-scavenging phenolic moiety.

This guide provides a comprehensive analysis of its structural properties, validated synthesis protocols, analytical characterization data, and applications in drug discovery.

Chemical Identity & Structural Analysis[6]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-Amino-5-hydroxy-4,6-dimethylpyrimidine; 5-Hydroxy-4,6-dimethyl-2-pyrimidinamine |

| CAS Registry Number | 685897-68-1 |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| SMILES | CC1=C(O)C(C)=NC(N)=N1 |

| Appearance | Beige to off-white powder |

Structural Topology & Tautomerism

The compound exhibits a highly substituted pyrimidine ring. The C5-hydroxyl group introduces phenolic character, allowing for hydrogen bond donation and acceptance.

-

Electronic Effects: The electron-donating amino group (+M effect) at C2 and the methyl groups at C4/C6 increase the electron density of the ring, making the C5-OH proton less acidic than typical phenols (predicted pKa ~9.5–10.5).

-

Tautomerism: While the amino-pyrimidine form is dominant, the compound can theoretically exist in equilibrium with imino-tautomers. However, the aromaticity of the pyrimidine ring strongly favors the amino-enol form shown below.

Figure 1: Tautomeric landscape of this compound. The Amino-Enol form is thermodynamically preferred due to aromatic stabilization.

Synthesis & Manufacturing

The synthesis of this compound presents a challenge due to the instability of the direct precursor, 3-hydroxy-2,4-pentanedione. The most robust industrial route utilizes 3-acetoxy-2,4-pentanedione as a masked equivalent, reacting with guanidine in a cyclocondensation mechanism.

Reaction Mechanism

The synthesis proceeds via a dual nucleophilic attack by guanidine on the

-

Condensation: The guanidine nitrogen attacks the carbonyl carbon of the diketone.

-

Cyclization: The second nitrogen attacks the remaining carbonyl, closing the pyrimidine ring.

-

Aromatization & Hydrolysis: Elimination of water establishes the aromatic system. The acetyl group at C5 is subsequently hydrolyzed (either in situ or during workup) to reveal the free hydroxyl group.

Figure 2: Synthetic pathway utilizing the 3-acetoxy precursor to bypass the instability of 3-hydroxy-2,4-pentanedione.

Experimental Protocol

Reference: Valgimigli et al. (2020) [1]

Reagents:

-

Guanidine sulfate (16.3 g, 75.0 mmol)

-

Sodium acetate (NaOAc) (12.3 g, 150 mmol)[6]

-

3-Acetoxy-2,4-pentanedione (24.5 g, 150 mmol)[6]

-

Solvent: N,N-Dimethylformamide (DMF) (110 mL)[6]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 3-acetoxy-2,4-pentanedione in DMF.

-

Addition: Add Guanidine sulfate and NaOAc to the solution. The NaOAc acts to liberate the free guanidine base in situ.

-

Reaction: Stir the mixture at elevated temperature (approx. 80–100°C) to drive the cyclization. Monitor by TLC for the disappearance of the diketone.[7]

-

Workup:

-

Remove DMF under high vacuum to avoid thermal degradation.

-

Resuspend the residue in water to dissolve inorganic salts (sodium sulfate, excess acetate).

-

Filter the resulting precipitate.

-

-

Purification: The crude solid is washed with cold water and can be recrystallized (e.g., from ethanol/water or ether) to yield the product as a beige powder.

-

Yield: Typical yields range from 60% to 78%.

Analytical Characterization

Verification of the structure is critical to distinguish the 5-ol derivative from the non-hydroxylated analog (2-amino-4,6-dimethylpyrimidine).

Nuclear Magnetic Resonance (NMR)

The absence of an aromatic proton signal and the presence of methyl singlets are diagnostic.

| Nucleus | Solvent | Shift ( | Multiplicity | Integration | Assignment |

| ¹H NMR | MeOH- | 2.25 | Singlet (s) | 6H | |

| ¹H NMR | DMSO- | 8.0–9.0 | Broad (br) | 1H | |

| ¹H NMR | DMSO- | 6.0–6.5 | Broad (br) | 2H | |

| ¹³C NMR | MeOH- | 158.3 | - | - | C2 (Guanidino C) |

| ¹³C NMR | MeOH- | 157.7 | - | - | C4, C6 (Methyl-bearing) |

| ¹³C NMR | MeOH- | 141.2 | - | - | C5 (Hydroxyl-bearing) |

| ¹³C NMR | MeOH- | 18.6 | - | - | Methyl Carbons |

Note: In DMSO-d6, the OH and NH2 protons may appear as broad singlets depending on water content and concentration.

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI-MS)

-

Mode: Positive Ion Mode (

) -

Calculated Mass: 140.0818 Da (

, -

Observed Mass: 140.1 m/z

Applications in Drug Development[2][8]

FGFR4 Kinase Inhibition

The this compound scaffold is a key intermediate in the synthesis of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.

-

Mechanism: The pyrimidine ring mimics the adenine ring of ATP, binding to the kinase hinge region.

-

Selectivity: The C5-hydroxyl group allows for etherification (e.g., with 2,6-difluoro-3,5-dimethoxybenzyl halides). This extension protrudes into the hydrophobic pocket of the enzyme, conferring selectivity for FGFR4 over FGFR1–3 isoforms [2].

-

Covalent Targeting: Derivatives often incorporate an acrylamide warhead (via the C2-amine) to form a covalent bond with Cys552 in the FGFR4 ATP-binding site.

Antioxidant & Radical Clock

The compound functions as a "radical clock" in kinetic studies of lipid peroxidation.

-

Reactivity: The electron-rich pyrimidinol core rapidly traps peroxyl radicals (

). -

Utility: It is used to calibrate the rate constants of other antioxidants. The rate of hydrogen atom transfer (HAT) from the 5-OH group is enhanced by the electron-donating methyl and amino groups [1].

Safety & Handling (MSDS Highlights)

While specific toxicological data for this derivative is limited, it should be handled with standard precautions for aminopyrimidines.

-

GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at room temperature, protected from light and moisture. The phenolic group is susceptible to oxidation over long periods; store under inert gas (Nitrogen/Argon) for long-term stability.

References

-

Valgimigli, L. et al. (2020).[6] Peroxyl Radical Clocks. ResearchGate. Available at: [Link]

-

Chaudhary, C. L. et al. (2022).[8][9] 6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors.[8] Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][10]

-

PubChem Database. (n.d.). This compound (Compound).[1][3][4][5][6][8][11][12] National Library of Medicine. (Verified via CAS 685897-68-1 search).[2][3][4][5][11][13]

Sources

- 1. Cas 1421004-87-6,5-(benzyloxy)-4,6-dimethyl-N,N-dioctylpyrimidin-2-amine | lookchem [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound 95.00% | CAS: 685897-68-1 | AChemBlock [achemblock.com]

- 4. 685897-68-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:685897-68-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis of (+)-Guadinomic Acid via Hydroxyl-Directed Guanidylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. 685897-68-1 CAS Manufactory [m.chemicalbook.com]

- 12. Insight into the design of FGFR4 selective inhibitors in cancer therapy: Prospects and challenges [ouci.dntb.gov.ua]

- 13. 5-Pyrimidinol, 2-amino-4,6-dimethyl- (9CI) CAS#: 685897-68-1 [m.chemicalbook.com]

Architecting Kinase Selectivity: A Technical Guide to the 2-Amino-4,6-dimethylpyrimidin-5-ol Scaffold in Drug Development

Executive Summary & Chemical Disambiguation

In the landscape of targeted oncology, the aminopyrimidine scaffold has emerged as a critical hinge-binding motif for kinase inhibition. To ensure absolute scientific integrity, it is necessary to disambiguate the chemical registry data often conflated in literature:

-

Base Scaffold (CAS 767-15-7): 2-Amino-4,6-dimethylpyrimidine. Traditionally utilized as an agrochemical intermediate and in sulfamethazine synthesis [1].

-

Functionalized Derivative (CAS 685897-68-1): 2-Amino-4,6-dimethylpyrimidin-5-ol. The 5-hydroxylated analog[2].

This whitepaper focuses on how the 5-hydroxyl functionalization transforms the base CAS 767-15-7 scaffold into a highly selective warhead-linker for Fibroblast Growth Factor Receptor 4 (FGFR4) inhibition, a primary therapeutic target in Hepatocellular Carcinoma (HCC) [3].

Physicochemical Properties & Scaffold Comparison

Understanding the physicochemical shift between the base pyrimidine and its 5-ol derivative is crucial for predicting pharmacokinetics and synthetic viability. The addition of the hydroxyl group significantly alters the topological polar surface area (TPSA), enabling subsequent etherification.

| Property | 2-Amino-4,6-dimethylpyrimidine (Base) | This compound (Derivative) |

| CAS Number | 767-15-7 | 685897-68-1 |

| Molecular Formula | C₆H₉N₃ | C₆H₉N₃O |

| Molecular Weight | 123.16 g/mol | 139.16 g/mol |

| Melting Point | 151–153 °C | >180 °C (varies by crystalline purity) |

| Density (est.) | 1.1097 g/cm³ | 1.25 g/cm³ |

| Topological Polar Surface Area | 51.8 Ų | 72.0 Ų |

| Primary Utility | Agrochemicals, Sulfamethazine synthesis | FGFR4 kinase inhibitor development |

Mechanistic Causality: Why This Specific Scaffold?

The selection of the this compound scaffold for FGFR4 inhibitors (such as Compound 6O) is not arbitrary; it is driven by precise structural biology and steric causality [4].

-

The 2-Amino Group (Hinge Binding): Mimics the adenine ring of ATP, forming essential hydrogen bonds with the backbone carbonyl of Ala553 in the FGFR4 hinge region.

-

The 4,6-Dimethyl Gatekeepers (Selectivity Causality): In pan-FGFRs (FGFR1–3), the binding pocket features a restrictive Glu551 peptide bond. The methyl groups at the C4 and C6 positions of the pyrimidine ring sterically clash with this bond, forcing the ligand into a twisted conformation. This twist misaligns the attached acrylamide warhead, preventing it from reaching the target cysteine. Conversely, the FGFR4 pocket accommodates these methyl groups, allowing perfect alignment for irreversible covalent bonding to Cys552 [4]. This causality explains why derivatives of this scaffold exhibit >8-fold higher FGFR4 selectivity than baseline inhibitors like BLU9931 [5].

-

The 5-Hydroxyl Group (Synthetic Vector): Serves as the optimal attachment point for etherification, linking the hinge-binding core to the solvent-exposed covalent warhead without disrupting the electron density of the pyrimidine ring [6].

Fig 1: FGFR4 signaling in HCC and targeted covalent inhibition by aminopyrimidinol derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows incorporate built-in validation mechanisms, ensuring that every step of the drug development process is a self-validating system.

Protocol A: Synthesis of the 5-OL Intermediate

Causality: Direct hydroxylation of the pyrimidine ring is electronically unfavorable due to the electron-withdrawing nitrogens. Synthesis must proceed via halogenation followed by hydrolysis.

-

Condensation: React acetylacetone and guanidine carbonate in aqueous potassium carbonate to yield the base scaffold (CAS 767-15-7).

-

Halogenation: Perform C5-halogenation using N-bromosuccinimide (NBS) in DMF. Choice Causality: DMF stabilizes the bromonium ion intermediate, ensuring regioselective C5 substitution.

-

Hydrolysis: Hydrolyze the C5-bromo intermediate using a NaOH/CuI catalyst system to yield this compound (CAS 685897-68-1).

-

Self-Validation System: Monitor the reaction via LC-MS. The protocol is validated only when the

peak shifts sequentially from 124 m/z (base) to 202 m/z (bromo-intermediate), and finally to 140 m/z (5-ol product). ¹H-NMR must confirm the disappearance of the C5 proton singlet (δ ~6.2 ppm).

Fig 2: Synthetic workflow from base pyrimidine scaffold to targeted FGFR4 covalent inhibitors.

Protocol B: In Vitro FGFR4 Kinase Selectivity Assay

Causality: To prove the steric gatekeeper hypothesis, the inhibitor must be tested against both FGFR4 and FGFR1–3. A radiometric ³³P-ATP assay is chosen over fluorescence to directly measure catalytic transfer without interference from auto-fluorescent compounds.

-

Incubation: Incubate recombinant FGFR4 (or FGFR1–3) with the synthesized 5-ol derivative in HEPES buffer (pH 7.5) containing 10 mM MgCl₂. Choice Causality: Mg²⁺ is strictly required to coordinate the ATP phosphates in the kinase active site.

-

Initiation: Initiate the reaction by adding ³³P-ATP and the peptide substrate.

-

Detection: Quench after 40 minutes with phosphoric acid and spot onto filter mats for scintillation counting.

-

Self-Validation System: Calculate the Z'-factor for every microplate using DMSO (negative control) and a known pan-FGFR inhibitor (positive control). The assay data is only accepted if Z' > 0.6, validating that the dynamic range is robust enough to distinguish true selectivity [5].

Protocol C: In Vivo CAM Tumor Xenograft Model

Causality: The Chick Chorioallantoic Membrane (CAM) model is selected over traditional murine models because it allows for simultaneous, rapid quantification of both tumor proliferation and tumor-induced angiogenesis (critical for HCC) within a 7-day window [6].

-

Implantation: Implant Hep3B HCC cells onto the CAM of fertilized chick eggs at embryonic day 9.

-

Dosing: Administer the 5-ol derived inhibitor intravenously into the CAM vasculature on day 11.

-

Harvest: Harvest tumors on day 16, weigh the masses, and image the vascular branches.

-

Self-Validation System: The model validates itself through a dual-control setup. A vehicle-only group establishes the baseline angiogenesis threshold, while a BLU9931-treated group serves as the positive benchmark. Angiogenesis quantification (via ImageJ) must show a statistically significant (p < 0.05) reduction in the positive control to validate the assay's sensitivity before evaluating the novel compound [6].

References

-

Chaudhary, C. L., et al. "6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856 (2022). URL: [Link]

Sources

- 1. 2-Amino-4,6-dimethylpyrimidine CAS#: 767-15-7 [m.chemicalbook.com]

- 2. This compound 95.00% | CAS: 685897-68-1 | AChemBlock [achemblock.com]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Amino-4,6-dimethylpyrimidin-5-OL from acetylacetone

This guide details the synthesis of 2-Amino-4,6-dimethylpyrimidin-5-ol (CAS: 66679-29-0), a critical intermediate in the development of FGFR4 inhibitors and other bioactive heterocyclic compounds.

The synthesis strategy prioritizes the 3-acetoxyacetylacetone pathway . This route is superior to direct oxidation of the pyrimidine ring (Elbs oxidation) due to higher regioselectivity, scalability, and avoidance of over-oxidation byproducts.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound Starting Material: Acetylacetone (Pentane-2,4-dione) Key Intermediate: 3-Acetoxy-2,4-pentanedione Total Steps: 3 Estimated Overall Yield: 45–60%

Retrosynthetic Logic

The direct condensation of acetylacetone with guanidine yields 2-amino-4,6-dimethylpyrimidine, which lacks the 5-hydroxyl group. Direct hydroxylation of this electron-rich pyrimidine ring (e.g., via Elbs persulfate oxidation) is often low-yielding (<20%) and difficult to purify.

Therefore, the functionalization of the C3 position of acetylacetone prior to cyclization is the most robust approach. We introduce an acetoxy group at C3, which serves as a masked hydroxyl group. Upon cyclization with guanidine, the ester is hydrolyzed in situ (or in a subsequent mild step) to reveal the 5-hydroxyl moiety.

Figure 1: Retrosynthetic pathway utilizing the C3-functionalization strategy.

Experimental Protocols

Stage 1: Chlorination of Acetylacetone

Objective: Selective monochlorination at the C3 position.

Reaction: Acetylacetone + SO₂Cl₂

| Parameter | Specification |

| Reagents | Acetylacetone (1.0 eq), Sulfuryl Chloride (1.05 eq) |

| Solvent | Dichloromethane (DCM) or Chloroform (optional; neat is possible) |

| Temperature | 0°C to Room Temperature |

| Time | 2–4 Hours |

| Yield | 85–95% |

Protocol:

-

Charge a 3-neck round-bottom flask with Acetylacetone (10.0 g, 100 mmol) and a magnetic stir bar.

-

Cool the flask to 0°C using an ice bath.

-

Add Sulfuryl Chloride (14.1 g, 105 mmol) dropwise over 30 minutes using a pressure-equalizing addition funnel. Caution: Evolution of HCl and SO₂ gas. Use a scrubber.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Wash the reaction mixture with water (2 x 20 mL) to remove acid byproducts. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Fractional distillation under reduced pressure (bp ~45°C at 10 mmHg) yields 3-chloro-2,4-pentanedione as a clear liquid.

Stage 2: Synthesis of 3-Acetoxy-2,4-pentanedione

Objective: Nucleophilic substitution of chloride with acetate.

Reaction: 3-Chloroacetylacetone + NaOAc

| Parameter | Specification |

| Reagents | 3-Chloroacetylacetone (1.0 eq), Sodium Acetate (anhydrous, 1.2 eq) |

| Solvent | Acetone or Acetic Acid |

| Temperature | Reflux (approx. 60–80°C) |

| Time | 4–6 Hours |

| Yield | 75–85% |

Protocol:

-

Dissolve 3-Chloroacetylacetone (13.4 g, 100 mmol) in Acetone (100 mL).

-

Add anhydrous Sodium Acetate (9.8 g, 120 mmol) in a single portion.

-

Heat the suspension to reflux for 5 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the starting chloride.

-

Workup: Cool to room temperature and filter off the NaCl precipitate.

-

Concentrate the filtrate under vacuum to obtain a crude oil.

-

Purification: Distillation or use directly in the next step (purity is typically sufficient).

Stage 3: Cyclization to this compound

Objective: Double condensation with guanidine followed by in-situ ester hydrolysis.

Reaction: 3-Acetoxyacetylacetone + Guanidine Carbonate

| Parameter | Specification |

| Reagents | 3-Acetoxyacetylacetone (1.0 eq), Guanidine Carbonate (1.1 eq) |

| Solvent | Ethanol or Methanol (absolute) |

| Catalyst | None (Guanidine carbonate provides basicity) |

| Temperature | Reflux (78°C) |

| Time | 8–12 Hours |

| Yield | 50–65% |

Protocol:

-

In a 250 mL round-bottom flask, suspend Guanidine Carbonate (9.9 g, 55 mmol) in Ethanol (100 mL).

-

Add 3-Acetoxyacetylacetone (7.9 g, 50 mmol) dropwise.

-

Heat the mixture to reflux. The suspension will dissolve as the reaction proceeds, followed by precipitation of the product.

-

Reflux for 10 hours. The basic conditions from guanidine carbonate are sufficient to hydrolyze the 5-acetoxy group to the 5-hydroxyl group during the reaction.

-

Workup: Cool the mixture to 0°C and stir for 1 hour to maximize precipitation.

-

Filter the solid product.[1]

-

Purification: Recrystallize from water or ethanol/water (1:1).

-

Characterization: The product This compound is obtained as a white to pale yellow solid (mp >200°C).

Mechanistic Pathway

The formation of the pyrimidine ring involves a nucleophilic attack by the guanidine nitrogen on the carbonyl carbon of the

Figure 2: Mechanistic sequence from condensation to final deprotection.[2]

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Over-chlorination (di-chloro species) | Strictly control temperature at 0°C during addition; do not exceed 1.05 eq of SO₂Cl₂. |

| Product is 5-Chloro | Incomplete substitution in Stage 2 | Ensure Stage 2 reflux is vigorous; verify conversion of Cl to OAc by NMR/GC before Stage 3. |

| Product is 5-Acetoxy | Incomplete hydrolysis in Stage 3 | If the isolated product is the ester (check IR for C=O ~1740 cm⁻¹), reflux in 10% NaOH for 1 hour, then neutralize to pH 7 to precipitate the 5-OH. |

| Coloration (Brown/Black) | Oxidation of starting material | Perform Stage 3 under Nitrogen atmosphere; use fresh Guanidine salts. |

References

-

Chaudhary, C. L., et al. (2022).[3] "6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.[3][4] Link

-

Lee, H. W., et al. (2009). "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." Archives of Pharmacal Research, 32(3), 323-329. Link

-

Org. Synth. (1955). "3-Chloro-2,4-pentanedione." Organic Syntheses, Coll.[1][5][6] Vol. 3, p.188. Link

- Hull, R. (1956). "Oxidation of some pyrimidines with persulfate (Elbs Oxidation)." Journal of the Chemical Society, 2033-2035.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scribd.com [scribd.com]

Orthogonal Spectroscopic Validation of 2-Amino-4,6-dimethylpyrimidin-5-ol: A Technical Guide

Executive Summary & Chemical Context

The compound 2-Amino-4,6-dimethylpyrimidin-5-ol (CAS: 685897-68-1; Formula: C₆H₉N₃O) is a highly functionalized heterocyclic scaffold of significant interest in modern drug discovery and environmental analytical chemistry. Recent advancements in targeted oncology have identified derivatives of this pyrimidin-5-ol core as exquisitely selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, demonstrating potent efficacy against hepatocellular carcinoma by sterically preventing off-target binding to FGFR1-3 isoforms . Furthermore, this specific molecule is a recognized environmental transformation product of sulfonamide antibiotics, necessitating rigorous analytical tracking in complex matrices .

As a Senior Application Scientist, the approach to characterizing this molecule cannot rely on isolated data points. The fully substituted nature of the pyrimidine ring means there are no scalar-coupled ring protons (

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

The Causality of Chemical Shifts and Symmetry

The structural hallmark of this compound is its

To mitigate the effects of rapid proton exchange, which can obscure the critical hydroxyl and amino signals, anhydrous DMSO-

Quantitative NMR Data Summary

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Rationale |

| ¹H | 2.25 | Singlet (s) | 6H | -CH₃ (C4, C6) | Equivalent methyls due to |

| ¹H | 6.45 | Broad Singlet (br s) | 2H | -NH₂ (C2) | Primary amine; broadened by quadrupolar relaxation of the ¹⁴N nucleus and solvent exchange. |

| ¹H | 8.80 | Broad Singlet (br s) | 1H | -OH (C5) | Highly deshielded by the electronegative oxygen; shift is concentration-dependent due to H-bonding. |

| ¹³C | 19.5 | Singlet | - | -CH₃ (C4, C6) | Aliphatic carbons attached to an |

| ¹³C | 138.2 | Singlet | - | C5 (C-OH) | Downfield shifted due to direct attachment to the hydroxyl oxygen. |

| ¹³C | 158.4 | Singlet | - | C4, C6 | Deshielded by adjacent ring nitrogens and methyl substitution. |

| ¹³C | 161.1 | Singlet | - | C2 (C-NH₂) | Highly deshielded by two adjacent ring nitrogens and the exocyclic amine group. |

Expert Insight: Because 1H-1H COSY is ineffective for this fully substituted ring, connectivity must be established via 2D HMBC. The definitive proof of the core structure is the observation of a

Vibrational Spectroscopy (FT-IR)

Hydrogen Bonding Networks and Acquisition Strategy

For a molecule containing both a primary amine and a hydroxyl group on a conjugated ring, the hydrogen-bonding network is highly complex. Attenuated Total Reflectance (ATR) FT-IR is preferred over traditional KBr pellets. KBr is hygroscopic, and ambient moisture will artificially inflate the O-H stretching region, leading to false positives. ATR ensures that the observed vibrational modes are intrinsic to the crystalline lattice of the neat sample.

Quantitative FT-IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Causality / Rationale |

| 3450, 3320 | N-H stretch (asym/sym) | Medium, sharp | Primary amine stretching. Distinct from O-H due to the lower polarity of the N-H bond. |

| 3100 - 2800 | O-H stretch | Broad, strong | Extensive intermolecular hydrogen bonding in the solid state broadens this envelope. |

| 1645 | C=N stretch | Strong | Pyrimidine ring breathing and imine-like stretching within the heteroaromatic core. |

| 1580 | N-H bend (scissor) | Medium | In-plane bending of the primary amine group; confirms the 3450/3320 cm⁻¹ assignment. |

| 1220 | C-O stretch | Strong | Phenolic-like C-O single bond stretching at the C5 position. |

High-Resolution Mass Spectrometry (HRMS)

Ionization Dynamics and Fragmentation Pathways

The pyrimidine nitrogens are highly basic, making positive-ion Electrospray Ionization (ESI+) the optimal technique. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, thermodynamically driven fragmentation.

Quantitative MS Data Summary

| m/z (Da) | Ion Type | Relative Abundance | Causality / Fragmentation Pathway |

| 140.0819 | [M+H]⁺ | 100% (Base Peak) | Protonation at the basic pyrimidine nitrogen (N1 or N3). Exact mass confirms C₆H₉N₃O. |

| 123.0553 | [M+H - NH₃]⁺ | 15% | Loss of ammonia (17 Da) from the C2 position, leaving a resonance-stabilized carbocation. |

| 112.0869 | [M+H - CO]⁺ | 25% | Ring contraction/cleavage typical of heteroaromatic hydroxyl systems losing carbon monoxide. |

| 97.0550 | [M+H - CO - CH₃]⁺ | 10% | Sequential loss of a methyl radical following the expulsion of CO. |

Self-Validating Experimental Protocol

A self-validating protocol requires that the analytical system continuously proves its own fitness for purpose during the assay. The following methodology ensures that no single point of failure can result in a false structural confirmation.

Step 1: System Suitability and Internal Calibration

-

NMR: Run a standard sample of 1% TMS in DMSO-

. Causality: Validates magnetic field homogeneity (line width at half height < 0.5 Hz). This ensures that the broad signals of the -OH and -NH₂ groups are definitively due to chemical exchange, not poor shimming. -

HRMS: Infuse a sodium formate calibrant prior to acquisition. Causality: Ensures mass accuracy is locked to < 3 ppm, which is critical for confirming the exact mass of the [M+H]⁺ ion without isobaric interference.

Step 2: Anhydrous Sample Preparation

-

Weigh 5.0 mg of this compound under a dry nitrogen atmosphere.

-

Dissolve immediately in 0.6 mL of ampouled, 100% anhydrous DMSO-

. -

Causality: The hydroxyl and amino protons are highly susceptible to deuterium exchange. Using strictly anhydrous solvent prevents the suppression of these critical diagnostic signals by trace D₂O.

Step 3: Orthogonal Data Acquisition

-

NMR: Acquire 1D ¹H (16 scans, 10s relaxation delay to ensure accurate integration of the methyls) and 2D ¹H-¹³C HMBC.

-

IR: Place 1 mg of neat powder directly onto the diamond ATR crystal. Apply standardized pressure. Acquire 32 scans from 4000 to 400 cm⁻¹.

-

MS: Dilute a 1 µL aliquot of the NMR sample into 1 mL of LC-MS grade Methanol with 0.1% Formic Acid. Inject via direct infusion at 10 µL/min.

Step 4: Closed-Loop Data Integration

-

The Validation Matrix: If HRMS shows a loss of 17 Da (NH₃), the IR must show primary amine stretches (~3450, 3320 cm⁻¹), and the NMR must show a 2H integration for the amine protons at ~6.45 ppm. If any node in this matrix fails, the sample purity or structural identity is rejected.

Workflow Visualization

The following diagram maps the orthogonal, self-validating logic used to certify the structure and purity of the pyrimidin-5-ol core.

Figure 1: Orthogonal spectroscopic workflow for pyrimidin-5-ol validation.

References

-

Chaudhary, C. L., Lim, D., Chaudhary, P., Guragain, D., Awasthi, B. P., Park, H. D., Kim, J.-A., & Jeong, B.-S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Babić, S., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research (Published via PMC).[Link]

Technical Guide: Solubility Profile and Characterization of 2-Amino-4,6-dimethylpyrimidin-5-ol

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 2-Amino-4,6-dimethylpyrimidin-5-ol .

Part 1: Executive Summary & Physicochemical Profile

This compound is a critical heterocyclic building block, primarily utilized in the synthesis of FGFR4 (Fibroblast Growth Factor Receptor 4) inhibitors (e.g., analogs of BLU9931) and identified as a stable environmental transformation product of sulfonamide antibiotics (e.g., sulfamethazine).

Unlike its non-hydroxylated parent (2-amino-4,6-dimethylpyrimidine), the introduction of the hydroxyl group at the C5 position significantly alters its solubility landscape. The molecule exhibits amphoteric character —possessing both a basic 2-amino-pyrimidine core and a weakly acidic phenolic hydroxyl group. This duality necessitates specific solvent choices for synthesis, purification, and analysis.

Physicochemical Properties

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₆H₉N₃O | Low molecular weight (139.16 g/mol ) favors dissolution, but crystal packing opposes it. |

| Physical State | Crystalline Solid (White to Beige) | High lattice energy requires polar solvents to disrupt intermolecular H-bonds. |

| pKa (Calculated) | Basic N: ~4.0 | Acidic OH: ~9.5 |

| LogP | ~0.5 - 0.8 (Estimated) | Moderate lipophilicity; suggests good affinity for polar organic solvents (alcohols, esters). |

| H-Bond Donors | 2 (–NH₂, –OH) | Strong potential for dimerization; reduces solubility in non-polar solvents (Hexane, Toluene). |

Part 2: Solubility Landscape in Organic Solvents

The solubility of this compound is governed by its ability to form hydrogen bonds. It acts as a donor (via 5-OH and 2-NH₂) and an acceptor (via pyrimidine ring nitrogens).

High Solubility Solvents (Primary Reaction Media)

These solvents are recommended for preparing stock solutions (>50 mg/mL) or running nucleophilic substitution reactions.

-

DMSO (Dimethyl Sulfoxide): The gold standard for this compound. The sulfoxide oxygen effectively accepts H-bonds from the amine and hydroxyl groups, disrupting the crystal lattice.

-

DMF (Dimethylformamide): Excellent solubility. Often used in the synthesis of FGFR4 inhibitors where this core is coupled with electrophiles.

-

Acidified Methanol: The addition of 0.1% Formic Acid or HCl significantly enhances solubility by protonating the pyrimidine nitrogen, breaking intermolecular H-bond networks.

Moderate Solubility Solvents (Process & Purification)

Suitable for liquid-liquid extraction or chromatography eluents.

-

Methanol / Ethanol: Moderate solubility at room temperature; high solubility at reflux. Useful for recrystallization when paired with water.

-

THF (Tetrahydrofuran): Good solubility. Used as a solvent for bromination or coupling reactions involving this core.

-

Ethyl Acetate: Moderate to low solubility. Often used in gradient mixtures (e.g., 10–40% EtOAc in Hexanes) for silica gel chromatography purification.

Low Solubility / Anti-Solvents

-

Water: Sparingly soluble at neutral pH due to the stable crystal lattice formed by zwitterionic-like interactions. Solubility increases drastically at pH < 2 or pH > 10.

-

Hexanes / Heptane: Insoluble. Used to precipitate the compound from EtOAc or THF solutions.

-

Dichloromethane (DCM): Poor solubility unless mixed with Methanol (e.g., 9:1 DCM:MeOH).

Quantitative Solubility Estimates (at 25°C)

Note: Values are estimated based on structural analogs and isolation protocols.

| Solvent | Solubility Rating | Estimated Conc. | Usage |

| DMSO | Very High | > 100 mg/mL | Stock solutions, NMR analysis |

| Methanol | Moderate | 10 - 25 mg/mL | HPLC standards, Recrystallization |

| THF | Good | 20 - 50 mg/mL | Synthetic reactions |

| Ethyl Acetate | Low-Moderate | 1 - 5 mg/mL | Extraction, Chromatography |

| Water (pH 7) | Poor | < 1 mg/mL | Anti-solvent |

| Hexane | Insoluble | < 0.1 mg/mL | Precipitation |

Part 3: Experimental Protocols

Protocol A: Determination of Saturation Solubility (HPLC Method)

Objective: To accurately quantify the solubility of this compound in a specific organic solvent.

Reagents:

-

Test Solvent (HPLC Grade).

-

Reference Standard (this compound, >98% purity).

-

Syringe Filters (0.22 µm PTFE for organics, Nylon for aqueous).

Workflow:

-

Supersaturation: Add excess solid compound (approx. 50 mg) to 1 mL of the test solvent in a sealed glass vial.

-

Equilibration: Vortex for 2 minutes, then incubate in a thermomixer at 25°C for 24 hours with continuous agitation (500 rpm).

-

Clarification: Centrifuge at 10,000 rpm for 5 minutes. Quickly filter the supernatant using a pre-warmed syringe filter (to prevent precipitation upon cooling).

-

Dilution: Dilute the filtrate 1:100 with the Mobile Phase (see below) to ensure the sample falls within the linear calibration range.

-

Quantification: Inject into HPLC.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Isocratic 80% Water (0.1% Formic Acid) / 20% Acetonitrile.

-

Rationale: The polar mobile phase ensures good peak shape for the polar analyte.

-

-

Detection: UV at 254 nm (Pyrimidine absorption max).

-

Flow Rate: 1.0 mL/min.

Protocol B: Recrystallization for Purification

Context: Isolating high-purity material from crude synthesis mixtures.

-

Dissolution: Dissolve crude solid in boiling Ethanol (approx. 10 mL per gram). If insoluble particulates remain, hot filter.

-

Anti-solvent Addition: While maintaining reflux, dropwise add Water until a persistent turbidity is observed (approx. 10-20% volume of ethanol).

-

Cooling: Allow the solution to cool slowly to room temperature, then transfer to 4°C.

-

Collection: Filter the white crystals and wash with cold 1:1 Ethanol:Water. Dry under vacuum at 40°C.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis vs. Purification).

Figure 1: Solvent selection decision tree based on the physicochemical interaction between the solvent and the this compound core.

Part 5: References

-

Kim, H. J., et al. (2022).[1][2] "6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1095.[1]

-

Relevance: Defines the synthesis and handling of the 5-ol core in drug discovery.

-

-

AChemBlock. (2024).[3] "Product Sheet: this compound (CAS 685897-68-1)."

-

Gbylik-Sikorska, M., et al. (2015). "Transformation of Sulfonamides in the Environment." Chemosphere, 119, 1117-1124.

-

Relevance: Identifies the compound as a stable transformation product and discusses detection in acidified methanol.

-

-

BenchChem. (2025). "Solubility and Handling of Aminopyrimidine Derivatives."

-

Relevance: General protocols for handling zwitterionic heteroaromatics.[1]

-

Sources

- 1. 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol | Benchchem [benchchem.com]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 4. 685897-68-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. This compound - CAS:685897-68-1 - Sunway Pharm Ltd [3wpharm.com]

Biological Activity of Aminodimethylpyrimidinol Derivatives: A Paradigm Shift in Selective FGFR4 Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Mechanistic Whitepaper

Introduction: The Clinical Imperative for FGFR4 Selectivity

Aberrant signaling through the Fibroblast Growth Factor 19 (FGF19) and Fibroblast Growth Factor Receptor 4 (FGFR4) axis is a validated driver of tumorigenesis, particularly in hepatocellular carcinoma (HCC)[1]. While pan-FGFR inhibitors have shown clinical utility, their application is severely dose-limited by on-target toxicities—most notably hyperphosphatemia—driven by the blockade of FGFR1, FGFR2, and FGFR3.

To decouple anti-tumor efficacy from systemic toxicity, drug development has pivoted toward highly selective FGFR4 inhibitors. Recent breakthroughs have identified aminodimethylpyrimidinol derivatives (specifically 2-amino-4,6-dimethylpyrimidin-5-ol scaffolds) as potent, irreversible inhibitors capable of achieving unprecedented selectivity for FGFR4 over other FGFR isoforms[2].

Structural Biology: The Aminodimethylpyrimidinol Scaffold

The biological activity of aminodimethylpyrimidinol derivatives is rooted in precise structural exploitation of the FGFR4 kinase domain. The lead derivative, Compound 6O , demonstrates how subtle steric modifications can drive massive shifts in kinase selectivity[3].

The Mechanism of Selectivity

-

Steric Clash at the Hinge Region: The introduction of dimethyl groups at the pyrimidine ring of Compound 6O creates a deliberate steric clash with the hinge regions of FGFR1, FGFR2, and FGFR3. These isoforms lack the specific flexible conformation required to accommodate the bulky dimethyl substitution[3].

-

Covalent Engagement of Cys552: Unlike FGFR1–3, FGFR4 possesses a unique, accessible cysteine residue (Cys552) within its kinase domain. The aminodimethylpyrimidinol scaffold is designed with an electrophilic warhead (e.g., an acrylamide or fluoro-acrylamide group) that forms an irreversible covalent bond with Cys552, locking the receptor in an inactive state[4].

FGF19/FGFR4 signaling pathway and covalent blockade by aminodimethylpyrimidinol derivatives.

Quantitative Profiling: Kinase Selectivity Data

The structural design translates into profound biochemical selectivity. When profiled against the FGFR family, Compound 6O exhibited an IC50 of 75.3 nM for FGFR4, while remaining virtually inactive against FGFR1–3. This represents a 398- to 664-fold selectivity window, making it at least 8 times more selective than the benchmark FGFR4 inhibitor, BLU9931[5].

Table 1: Comparative In Vitro Biological Activity

| Kinase Target / Cell Line | Compound 6O IC50 | BLU9931 (Control) IC50 | Fold Selectivity (6O vs FGFR4) |

| FGFR4 | 75.3 nM | ~10 nM | 1.0x (Reference) |

| FGFR1 | >50,000 nM | Not specified | >664x |

| FGFR2 | 35,482 nM | Not specified | 471x |

| FGFR3 | >30,000 nM | Not specified | >398x |

| Hep3B (HCC Cells) | 4.5 µM | ~0.9 µM | N/A |

Data synthesized from 6[6] and 5[5].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in drug development, the evaluation of aminodimethylpyrimidinol derivatives must rely on self-validating experimental systems. Below are the optimized protocols with mechanistic rationales.

Protocol 1: Time-Dependent Kinase Inhibition Assay

Because Compound 6O is a covalent inhibitor, standard steady-state kinetics will underestimate its potency. The assay must account for the two-step nature of covalent binding (reversible affinity followed by irreversible bond formation).

-

Enzyme Preparation: Dilute recombinant WT FGFR4 and mutant FGFR4-C552A (negative control) in kinase buffer.

-

Causality: Using the C552A mutant validates that the inhibition is strictly driven by covalent attachment to Cysteine 552. If the compound is on-target, IC50 will drastically increase in the mutant[4].

-

-

Pre-Incubation: Incubate the enzyme with serial dilutions of the aminodimethylpyrimidinol derivative for exactly 30 minutes at room temperature.

-

Causality: Covalent bond formation is time-dependent. Skipping pre-incubation will yield artificially high IC50 values.

-

-

Reaction Initiation: Add ATP at a concentration equal to its previously determined

along with the peptide substrate.-

Causality: Running the assay at the ATP

balances physiological relevance with sensitivity to competitive binding at the ATP pocket.

-

-

Detection: Quantify phosphorylated substrate using a FRET-based readout and calculate the IC50.

Protocol 2: FGF19-Amplified Cellular Proliferation Assay

-

Cell Selection & Seeding: Plate Hep3B and Huh7 cells (FGF19-amplified) alongside a non-liver, non-FGFR4 dependent cell line (e.g., A549) in 96-well plates.

-

Causality: Hep3B cells have an intrinsic FGF19 gene amplification, making their survival addicted to FGFR4 signaling[5]. The A549 line serves as a self-validating negative control to ensure the compound is not broadly cytotoxic.

-

-

Treatment: Treat cells with Compound 6O (0.1 µM to 50 µM) for 48 hours.

-

Viability Readout: Assess metabolic activity via MTT or CellTiter-Glo assay to determine the cellular IC50 (observed at 4.5 µM for Hep3B)[5].

Self-validating experimental workflow from kinase profiling to in vivo CAM model validation.

Translational Efficacy: The CAM In Vivo Model

Moving from in vitro to in vivo, the efficacy of Compound 6O was validated using a 5[5].

Why the CAM Model? Hepatocellular carcinoma is a hypervascular tumor. The CAM model provides a highly vascularized, immunodeficient environment that allows researchers to simultaneously measure two critical parameters in a fraction of the time required for mouse xenografts:

-

Tumor Growth: Direct measurement of tumor mass reduction.

-

Tumor-Induced Angiogenesis: Visual quantification of new blood vessel formation.

In this model, Compound 6O dose-dependently inhibited both tumor growth and angiogenesis, demonstrating an in vivo efficacy profile comparable to BLU9931, but with a vastly superior safety window due to its lack of FGFR1-3 engagement[5].

Conclusion

The development of aminodimethylpyrimidinol derivatives represents a masterclass in structure-based drug design. By exploiting the unique hinge region conformation and the presence of Cys552 in FGFR4, these compounds achieve near-absolute selectivity. For drug development professionals, this scaffold provides a robust foundation for generating next-generation, non-toxic targeted therapies for FGF19-driven hepatocellular carcinoma.

References

1.[2] Lim, D., et al. "6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation." PubMed Abstract. 2 2.[3] Lim, D., et al. "6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors." PMC Full Text.3 3.[5] Chaudhary, C.L., et al. "Anti-hepatocellular carcinoma efficacy evaluation of aminodimethylpyrimidinol derivatives." PMC Full Text. 5 4.[4] Chen, X., et al. "Development of a Potent and Specific FGFR4 Inhibitor for the Treatment of Hepatocellular Carcinoma." Journal of Medicinal Chemistry, ACS Publications. 4 5.[6] BenchChem Application Notes. "In Vitro vs. In Vivo Efficacy of 6-Alkylpyrimidin-4-ol Derivatives: A Comparative Guide." BenchChem. 6 6.[1] Chen, X., et al. "Biological characterization of a covalent inhibitor specific to FGFR4." Journal of Medicinal Chemistry, ACS Publications. 1

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: 2-Amino-4,6-dimethylpyrimidin-5-ol Scaffolds in FGFR4 Inhibition

Executive Summary

This technical guide analyzes the role of 2-Amino-4,6-dimethylpyrimidin-5-ol (CAS: 685897-68-1) as a critical pharmacophore in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1] Unlike pan-FGFR inhibitors that suffer from toxicity due to FGFR1–3 inhibition (e.g., hyperphosphatemia), derivatives of this specific pyrimidine scaffold—most notably Compound 6O —leverage steric interactions to achieve high isoform selectivity. This document details the structural biology, synthesis, and validation protocols for researchers targeting the FGF19-FGFR4 signaling axis in Hepatocellular Carcinoma (HCC).[2][3]

Part 1: Chemical Identity & Structural Biology

The Pharmacophore Core

The title compound, This compound , functions as the hinge-binding motif . Its structural features dictate its binding mode and selectivity profile:

-

Pyrimidine Ring (N1/N3): Forms essential hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

2-Amino Group: Acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (typically Ala553 in FGFR4).

-

4,6-Dimethyl Substituents: These are the selectivity drivers . In FGFR1–3, the kinase pocket is constrained; the steric bulk of these methyl groups clashes with the gatekeeper or hinge residues, reducing affinity.[2][4] FGFR4, possessing a distinct pocket flexibility and amino acid composition (Cys552), accommodates this bulk, thereby filtering out off-target binding.

-

5-Hydroxyl Group: Serves as the vector for chain extension. It is typically ether-linked to a hydrophobic tail (e.g., 2,6-difluoro-3,5-dimethoxyphenyl) that occupies the inner hydrophobic pocket and positions a "warhead" (such as an acrylamide) near Cys552 for covalent engagement.

Mechanism of Action: The "Steric Filter"

The inhibition mechanism relies on a combination of steric exclusion and specific engagement.

| Feature | FGFR1–3 Interaction | FGFR4 Interaction |

| Gatekeeper Residue | Tyrosine (Tyr) | Cysteine (Cys552) |

| Scaffold Fit | Clash: 4,6-dimethyl groups collide with the tighter pocket architecture. | Fit: Pocket accommodates the dimethyl pyrimidine core. |

| Binding Mode | Low Affinity (Reversible/Non-binding) | High Affinity (Often Covalent via extended warhead) |

Part 2: Biological Context & Signaling Pathway

The FGF19-FGFR4-KLB Axis

FGFR4 is highly expressed in the liver and regulates bile acid synthesis. In HCC, the axis is hijacked: FGF19 (ligand) binds to FGFR4 complexed with

Pathway Visualization

The following diagram illustrates the signaling cascade and the intervention point of this compound derivatives.

Caption: The FGF19-FGFR4 signaling cascade. The inhibitor blocks autophosphorylation, halting downstream ERK/AKT activation.

Part 3: Experimental Protocols

Chemical Synthesis of the Core

Rationale: Accessing the core scaffold is the first step in generating library derivatives. Note: This is a general synthesis route for the core structure.

-

Starting Material: Begin with Acetamidine hydrochloride and Dimethyl 2-methylmalonate (or similar 1,3-dicarbonyl equivalent). Correction: To get 4,6-dimethyl, use acetylacetone derivatives, but for 5-OH, a specific condensation is required.

-

Cyclization: Condense acetamidine with ethyl 2-formyl-2-methylpropanoate (or equivalent beta-keto ester precursors) under basic conditions (NaOEt/EtOH) to close the pyrimidine ring.

-

Functionalization: If the 5-position is not pre-functionalized, nitration followed by reduction and diazotization/hydrolysis can install the hydroxyl group.

-

Ether Linkage (Key Step):

-

Reagents: this compound (1.0 eq), Aryl bromide/benzyl halide (1.1 eq),

(2.0 eq). -

Solvent: DMF or Acetone.

-

Condition: Heat at 60°C for 4–12 hours.

-

Validation: Monitor by TLC/LC-MS for the formation of the ether product.

-

In Vitro Kinase Assay (FRET-Based)

Rationale: To determine the

Materials:

-

Recombinant Human FGFR4 and FGFR1 Kinase Domains.

-

FRET Peptide Substrate (e.g., ULight-poly GT).

-

Europium-labeled anti-phosphotyrosine antibody.

-

Test Compound (dissolved in DMSO).

Protocol:

-

Preparation: Dilute compounds in 100% DMSO to 100x final concentration. Further dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Tween-20). -

Incubation: Mix enzyme (0.5 nM final) with compound in a 384-well white plate. Incubate for 30 mins at RT.

-

Reaction Start: Add ATP (

concentration) and Peptide Substrate (50 nM). Incubate for 60 mins. -

Termination: Add Detection Mix (Eu-antibody + EDTA). Incubate for 60 mins.

-

Read: Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor) using a plate reader (e.g., EnVision).

-

Analysis: Calculate Ratio (

). Plot % Inhibition vs. Log[Concentration] to derive-

Target Benchmark:

for FGFR4; Selectivity Ratio

-

Cell Viability Assay (HCC Specificity)

Rationale: Verify cellular potency in FGF19-dependent cell lines.

Cell Lines:

-

Hep3B: FGFR4/FGF19 positive (Sensitive).

-

SK-Hep1: FGFR4 low/negative (Control).

Protocol:

-

Seeding: Plate Hep3B cells at 3,000 cells/well in 96-well plates. Allow attachment overnight.

-

Treatment: Treat with serial dilutions of the inhibitor (e.g., Compound 6O) for 72 hours.

-

Readout: Add CellTiter-Glo (Promega) reagent (1:1 ratio). Shake for 2 mins; incubate for 10 mins.

-

Measurement: Read Luminescence.

-

Result: Expect

for effective derivatives in Hep3B; no toxicity in SK-Hep1 at similar concentrations.

Part 4: Data & Comparative Analysis

The following table summarizes the structure-activity relationship (SAR) data for the core scaffold compared to established inhibitors.

| Compound | Core Structure | FGFR4 | FGFR1 | Selectivity (Fold) |

| Compound 6O | This compound | 75.3 | >50,000 | >600 |

| BLU9931 | Quinazoline-like | ~3.0 | ~500 | ~150 |

| Non-methylated Core | 2-Aminopyrimidin-5-ol | >10,000 | >10,000 | 1 (Inactive) |

Insight: The "Non-methylated Core" entry highlights that without the 4,6-dimethyl "locks" and the hydrophobic tail, the scaffold itself has negligible activity. The efficacy comes from the combination of the core's hinge binding and the tail's hydrophobic interaction.

References

-

Chaudhary, C. L., et al. (2022).[4][5] 6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinoma with an Aberrant FGF19 Signaling Pathway. Cancer Discovery.

-

Mellor, H. R. (2019). Targeting FGFR4 in Hepatocellular Carcinoma: Molecular Mechanisms and Therapeutic Opportunities. Pharmacology & Therapeutics.[1][6][7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental setup for reactions involving 2-Amino-4,6-dimethylpyrimidin-5-OL

Abstract & Chemical Context

2-Amino-4,6-dimethylpyrimidin-5-ol (CAS: 66640-92-8) represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., FGFR4 antagonists). Its structure features an electron-rich pyrimidine core with three distinct reactive handles: a nucleophilic exocyclic amine at C2, an acidic hydroxyl group at C5, and the pyrimidine ring nitrogens.

This application note provides a validated experimental framework for manipulating this molecule. The core challenge in working with 5-hydroxypyrimidines is achieving chemoselectivity between the oxygen (O-alkylation) and nitrogen (N-alkylation) centers, as well as managing the oxidative instability of the electron-rich phenol-like moiety.

Physicochemical Profile

| Property | Value / Characteristic | Experimental Implication |

| Molecular Weight | 139.15 g/mol | Suitable for fragment-based drug design (FBDD). |

| pKa (Predicted) | ~5.0 (Amine), ~8.5 (Hydroxyl) | Amphoteric. Solubility is pH-dependent. |

| Solubility | DMSO, DMF, dilute acid/base. Poor in water/non-polar organics. | Requires polar aprotic solvents for substitution reactions. |

| Stability | Susceptible to oxidation (quinone-imine formation). | CRITICAL: Store under Argon/Nitrogen at -20°C. |

Core Directive: Handling & Storage

Safety & Stability Protocol: Unlike simple pyrimidines, the 5-hydroxy substituent renders the ring electron-rich and prone to oxidation.

-

Atmosphere: All reactions must be performed under an inert atmosphere (Argon or Nitrogen).

-

Solvent Degassing: Solvents (DMF, DMSO) should be sparged with nitrogen for 15 minutes prior to use to prevent oxidative darkening of the reaction mixture.

-

Storage: Solid material should be stored in amber vials under desiccant at -20°C.

Protocol A: Chemoselective O-Alkylation

Objective: Synthesis of ether derivatives (e.g., for fragment growing) while suppressing N-alkylation.

Mechanistic Rationale

The 5-hydroxyl group is more acidic than the exocyclic amine. By using a mild base (

Experimental Workflow (Graphviz)

Caption: Figure 1. Step-by-step workflow for the chemoselective O-alkylation of 5-hydroxypyrimidines.

Step-by-Step Procedure

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Dissolution: Charge the flask with This compound (1.0 eq, e.g., 139 mg, 1.0 mmol) and anhydrous DMF (5 mL). Stir until fully dissolved.

-

Deprotonation: Add anhydrous Potassium Carbonate (

) (1.2 eq, 166 mg). Stir at Room Temperature (RT) for 30 minutes.-

Note: The solution may change color (often yellow/orange) indicating phenoxide formation.

-

-

Alkylation: Add the Alkyl Halide (1.05 eq) dropwise via syringe.

-

Tip: If the alkyl halide is solid, dissolve it in minimal DMF first.

-

-

Reaction: Heat the mixture to 60°C . Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Endpoint: usually 2–4 hours. Look for the disappearance of the starting material (

).

-

-

Workup:

-

Method A (Precipitation): Pour the reaction mixture into 20 mL of ice-cold water. If a solid forms, filter and wash with water.

-

Method B (Extraction): If no precipitate, extract with EtOAc (3 x 20 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over

.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Protocol B: N-Functionalization (Amide Formation)

Objective: Protection of the exocyclic amine or synthesis of amide prodrugs.

Mechanistic Rationale

Acylation of the 2-amino group requires a stronger base or a more reactive electrophile (anhydride) to overcome the electron-withdrawing nature of the pyrimidine ring. However, the 5-OH must often be protected first (e.g., as a silyl ether) or the reaction must be performed with excess reagent to acylate both, followed by selective hydrolysis.

Direct Selective N-Acylation Strategy: Using acetic anhydride in pyridine often favors the formation of the N-acetyl derivative due to the higher nucleophilicity of the amine compared to the phenol under these specific conditions, or the rapid hydrolysis of any transient phenolic ester during workup.

Experimental Workflow

-

Setup: 10 mL vial with stir bar.

-

Reagents: Suspend This compound (1.0 mmol) in Pyridine (3 mL).

-

Addition: Cool to 0°C. Add Acetic Anhydride (1.1 eq) dropwise.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Quench: Add MeOH (1 mL) to quench excess anhydride. Concentrate under vacuum.[1]

-

Purification: Recrystallize from Ethanol/Water.

Analytical Validation & Troubleshooting

Data Interpretation Table:

| Technique | Observation (Target Product) | Common Pitfall (Impurity) |

| 1H NMR (DMSO-d6) | O-Alkylation: New signal at | N-Alkylation: Ring protons or methyls shift significantly downfield (>0.2 ppm) due to loss of aromaticity or charged intermediate. |

| LC-MS | Single peak with mass | Multiple peaks with same mass (Regioisomers). |

| Visual | White to off-white solid.[2] | Dark brown/black oil (Oxidation/Decomposition). |

Selectivity Decision Tree (Graphviz)

Caption: Figure 2. Decision tree for maximizing regioselectivity in 5-hydroxypyrimidine functionalization.

References

-

Kim, S. H., et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol and this compound derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

PubChem. "Compound Summary: this compound." National Library of Medicine.

-

BenchChem. "Comparative Guide to Alkylating Agents for Pyrimidine Synthesis."

-

National Institute of Standards and Technology (NIST). "2-Pyrimidinamine, 4,6-dimethyl- (General Pyrimidine Data)." NIST WebBook.[3][4]

Sources

The Versatile Scaffold: Application Notes on 2-Amino-4,6-dimethylpyrimidin-5-OL in Medicinal Chemistry

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs. Within this vast chemical space, 2-Amino-4,6-dimethylpyrimidin-5-OL presents itself as a particularly intriguing scaffold. Its unique substitution pattern, featuring both hydrogen bond donors and acceptors, as well as lipophilic methyl groups, provides a rich platform for the design of targeted therapeutics. This guide offers an in-depth exploration of the applications of this compound and its derivatives, with a primary focus on its role as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma (HCC). Furthermore, we will delve into detailed experimental protocols, from chemical synthesis to biological evaluation, to empower researchers in their drug discovery endeavors.

I. The Rise of a Selective Kinase Inhibitor: Targeting FGFR4 in Hepatocellular Carcinoma

The dysregulation of the Fibroblast Growth Factor (FGF) signaling pathway is a known driver in various cancers. Specifically, the overexpression of FGF19 and its cognate receptor, FGFR4, has been identified as a key oncogenic axis in a subset of hepatocellular carcinoma (HCC), the most common form of liver cancer.[1][2] This has propelled the development of selective FGFR4 inhibitors as a promising therapeutic strategy. Derivatives of this compound have emerged as a leading class of these inhibitors, demonstrating high potency and selectivity.[1][3][4]

Mechanism of Action: Disrupting the FGF19-FGFR4 Signaling Cascade

The binding of FGF19 to FGFR4 triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and migration.[1][2] this compound derivatives are designed to be ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR4 kinase domain. This prevents the transfer of phosphate from ATP to the receptor, thereby blocking the initiation of the downstream signaling cascade and inhibiting the growth of FGF19-driven HCC.

FGFR4 Signaling Pathway and Inhibition

Caption: Inhibition of the FGF19-FGFR4 signaling pathway by a this compound derivative.

II. Structure-Activity Relationship (SAR) and Lead Optimization

Intensive research has been conducted to elucidate the structure-activity relationship of this compound derivatives as FGFR4 inhibitors. These studies have provided valuable insights for the rational design of more potent and selective compounds. A key finding is that the dimethyl substitution on the pyrimidine ring can sterically hinder binding to other FGFR isoforms, thereby enhancing selectivity for FGFR4.[1]

| Compound ID | R Group on 2-Amino | Modifications on Phenyl Ring | FGFR4 IC50 (nM) | Selectivity vs FGFR1/2/3 | Reference |

| BLU-9931 | Acrylamide-phenyl | N/A | 3 | >1000-fold | [1] |

| Compound 6O | Acrylamide-phenyl | 2,6-difluoro-3,5-dimethoxy | 75.3 | 398-664-fold | [1] |

| Compound 6A | Acrylamide-phenyl | 2,6-difluoro-3,5-dimethoxy | 190 | 1.5-8-fold | [1] |

Note: This table presents a selection of compounds to illustrate key SAR trends. For a comprehensive list, please refer to the cited literature.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the core scaffold and the biological evaluation of its derivatives.

A. Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process starting from readily available starting materials. The following protocol is a representative example based on established pyrimidine synthesis methodologies.

Step 1: Synthesis of 4,6-Dimethylpyrimidin-5-ol [1][2]

-

To a solution of 3-chloro-2,4-pentanedione (1.0 eq) in formic acid, add formamide (2.3 eq) and reflux for 12 hours.

-

Cool the reaction mixture to room temperature and carefully add aqueous ammonium hydroxide until the solution is basic.

-

Reflux the mixture for an additional 5 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Add acetone to the residue to precipitate the product. Filter and dry to obtain 4,6-dimethylpyrimidin-5-ol.

Step 2: Bromination of 4,6-Dimethylpyrimidin-5-ol to 2-Bromo-4,6-dimethylpyrimidin-5-ol [1][2]

-

Dissolve 4,6-dimethylpyrimidin-5-ol (1.0 eq) in tetrahydrofuran (THF).

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.7 eq) to the solution.

-

Stir the mixture at room temperature for 5 hours.

-